molecular formula C6H9N3O2 B8780420 N-carbamoyl-2-cyano-butanamide CAS No. 88866-04-0

N-carbamoyl-2-cyano-butanamide

Cat. No. B8780420
CAS No.: 88866-04-0
M. Wt: 155.15 g/mol
InChI Key: HZRRQDKNPFKIHD-UHFFFAOYSA-N
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Patent
US06090970

Procedure details

Cyanoacetylurea (38.7 g) was suspended in N,N-dimethylformamide (77.4 ml), and acetaldehyde (18.8 ml), acetic acid (3.43 ml) and ammonium acetate (2.31 g) were added. This suspension was subjected to catalytic hydrogenation in the presence of 10% palladium carbon (0.78 g, 50% wet product) under normal pressure at 30° C. for 5 hours. The catalyst was filtered off. Water (350 ml) was added to the filtrate to allow precipitation of crystals. The crystals were collected by filtration to give crystals of N-(2-cyanobutanoyl)urea (yield 24.2 g). 1H-NMR(270 MHz, DMSO-d6)δ 0.99(3H,t), 1.75-1.95(2H,m), 3.86(1H,t), 7.42(2H,br), 10.50(1H,br)
Quantity
38.7 g
Type
reactant
Reaction Step One
Quantity
18.8 mL
Type
reactant
Reaction Step Two
Quantity
3.43 mL
Type
reactant
Reaction Step Two
Quantity
2.31 g
Type
reactant
Reaction Step Two
Quantity
77.4 mL
Type
solvent
Reaction Step Three
Name
palladium carbon
Quantity
0.78 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([NH:6][C:7]([NH2:9])=[O:8])=[O:5])#[N:2].[CH:10](=O)[CH3:11].C(O)(=O)C.C([O-])(=O)C.[NH4+]>CN(C)C=O.[C].[Pd]>[C:1]([CH:3]([CH2:10][CH3:11])[C:4]([NH:6][C:7]([NH2:9])=[O:8])=[O:5])#[N:2] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
38.7 g
Type
reactant
Smiles
C(#N)CC(=O)NC(=O)N
Step Two
Name
Quantity
18.8 mL
Type
reactant
Smiles
C(C)=O
Name
Quantity
3.43 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
2.31 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Three
Name
Quantity
77.4 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
palladium carbon
Quantity
0.78 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
ADDITION
Type
ADDITION
Details
Water (350 ml) was added to the filtrate
CUSTOM
Type
CUSTOM
Details
precipitation of crystals
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C(=O)NC(=O)N)CC
Measurements
Type Value Analysis
AMOUNT: MASS 24.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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